molecular formula C22H22NO2PS B12043255 Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine

Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine

Cat. No.: B12043255
M. Wt: 395.5 g/mol
InChI Key: SJQXCVUHXMHJMD-ZVOVDXHFSA-N
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Description

Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine ligand developed by the Kwon Research Group. This compound is notable for its unique bicyclic structure, which includes a naphthyl group attached to a [2.2.1] bicyclic framework. It has found significant applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves the following steps:

    Formation of the Bicyclic Framework: The initial step involves the construction of the [2.2.1] bicyclic core. This is often achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.

    Phosphine Functionalization:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. The unique structure of the compound allows for high enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

  • Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
  • Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
  • Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine

Comparison: Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to the position of the naphthyl group, which influences its steric and electronic properties. This positioning allows for different reactivity and selectivity compared to its analogs. For instance, the exo configuration generally provides better enantioselectivity in catalytic reactions compared to the endo configuration .

Properties

Molecular Formula

C22H22NO2PS

Molecular Weight

395.5 g/mol

IUPAC Name

(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3/t19-,21-,26-/m0/s1

InChI Key

SJQXCVUHXMHJMD-ZVOVDXHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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